molecular formula C7H14 B081623 trans-2-Heptene CAS No. 14686-13-6

trans-2-Heptene

Cat. No. B081623
CAS RN: 14686-13-6
M. Wt: 98.19 g/mol
InChI Key: OTTZHAVKAVGASB-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of alkenes like trans-2-Heptene often involves methods such as elimination reactions or the Wittig reaction. A related synthesis method involves the palladium(II)-catalyzed halogenation of alkenes, as demonstrated in the synthesis of 7-methylenebicyclo[2.2.1]hept-2-ene derivatives, showcasing the unique trans-halogenopalladation of the exocyclic double bond (Wiger, Albelo, & Rettig, 1974).

Molecular Structure Analysis

The molecular structure of alkenes, including trans-2-Heptene, is central to understanding their reactivity and properties. Studies on molecules like trans-[PtCl(COC6H13-n)(PPh3)2], an intermediate in catalytic processes involving alkenes, provide insights into the geometric arrangements affecting reactivity and catalysis (Bardi et al., 1980).

Chemical Reactions and Properties

Alkenes engage in a variety of chemical reactions, including additions, polymerizations, and isomerizations. For instance, the cis/trans isomerization of 2-butene on Pt(111) surfaces reveals the influence of hydrogen coverage on the reaction pathway, highlighting the dynamic nature of alkene chemistry (Li, Fleurat‐Lessard, Zaera, & Delbecq, 2014).

Physical Properties Analysis

The physical properties of trans-2-Heptene, such as boiling point, density, and refractive index, are crucial for its application in various industrial processes. Research on the equilibrium structures of molecules like 1-chloro-2-fluoroethylene provides a basis for understanding the physical characteristics of similar compounds (Puzzarini, Cazzoli, Gambi, & Gauss, 2006).

Scientific Research Applications

  • Polymerization Reactions : Trans-2-Heptene is used in polymerization reactions with ethylene, particularly in the presence of (C5Me5)2Sm-based catalysts. This process selectively incorporates one olefin per polyethylene chain, indicating potential applications in polymer synthesis (Evans, DeCoster, & Greaves, 1996).

  • Catalytic Isomerization : The compound undergoes catalytic isomerization with IrX(CO)L2 catalysts. This reaction is significant in organic synthesis, particularly under hydrogenation conditions, highlighting its role in chemical transformations (Strohmeier & Fleischmann, 1972).

  • Monomer-Isomerization Polymerization : Trans-2-Heptene is involved in monomer-isomerization polymerizations, forming high molecular weight polymers consisting of 1-heptene units. This indicates its utility in specialized polymerization processes (Otsu, Nagahama, & Endo, 1975).

  • Dehydrocyclization Studies : The dehydrocyclization of n-heptenes, including trans-2-Heptene, has been studied, showing its potential in the production of different hydrocarbon structures, relevant in petrochemical processes (Mortikov, Rozengart, & Kazanskii, 1968).

  • Organic Synthesis Applications : Trans-2-Heptene derivatives have been synthesized and studied for their potential in organic synthesis and as metabolites in pharmacological studies (Taylor & Coutts, 1979).

  • Atmospheric Chemistry Studies : The compound's reactions with atmospheric radicals like OH and NO3 have been studied, which is significant in understanding its behavior and impact in the atmosphere (Smith, Rigler, Kwok, & Atkinson, 1996).

  • Raman Spectroscopy : The Raman spectra of hydrocarbons, including trans-2-Heptene, have been analyzed, indicating its importance in spectroscopic studies for chemical identification and structural analysis (Cleveland, 1943).

  • Gas-Phase Reactions and Kinetic Modeling : Trans-2-Heptene has been used in studies focusing on ignition delay times and kinetic modeling, particularly in the context of combustion and flame studies, which is crucial for fuel and energy research (Wu, Liu, Tang, & Huang, 2018).

Safety And Hazards

Trans-2-Heptene is flammable and poses a dangerous fire risk . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(E)-hept-2-ene
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InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+
Source PubChem
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InChI Key

OTTZHAVKAVGASB-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCC/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID0074718, DTXSID70881227
Record name 2-Heptene
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Molecular Weight

98.19 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name trans-2-Heptene
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Vapor Pressure

48.9 [mmHg]
Record name trans-2-Heptene
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Product Name

trans-2-Heptene

CAS RN

14686-13-6, 592-77-8
Record name trans-2-Heptene
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Synthesis routes and methods

Procedure details

Following the procedure of Example 1, 0.850 g of phenylethyl sulphone and 0.430 g of valeric aldehyde were condensed with n-butyl lithium. Methyl sulphonic acid chloride was then added and, after standing overnight at -30°C, the reaction mixture was treated in the usual way, giving 1.72 g of a yellow oil which was 2-phenyl sulphonyl-3-mesyloxy heptane. 282 mg of this product in solution in methanol were then reduced by the addition of 1.5 g of 6 % sodium amalgam, followed by stirring overnight at -30°C. The upper decanted layer was analysed by vapour-phase chromatography. 2-Heptene was obtained in a yield of 80 % without any traces either of 1-heptene or of 3-heptene.
Name
2-phenyl sulphonyl-3-mesyloxy heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
282 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
656
Citations
LN O'rji, DA Stone - International journal of chemical kinetics, 1992 - Wiley Online Library
… , trans-4-octene, and trans-2-heptene have been measured. Reactions were carried out at … 2-pentanone, and 6.70 -t 0.23 for trans-2-heptene using an absolute rate constant of 2.63 X 10…
Number of citations: 28 onlinelibrary.wiley.com
T Otsu, H Nagahama, K Endo - Journal of Macromolecular Science …, 1975 - Taylor & Francis
… observed that the isomerization from the starting cis- or trans-2heptene to 1-heptene and cis- or trans-3-heptene occurs during the polymerization of 2-heptene, but in the rapid …
Number of citations: 14 www.tandfonline.com
CR Larsen, G Erdogan, DB Grotjahn - Journal of the American …, 2014 - ACS Publications
… Most remarkably, the new catalyst comprised of 1 + 3 allows the selective monoisomerization of 1-heptene to trans-2-heptene in >95% yield, with <3% each of only two isomeric alkenes…
Number of citations: 106 pubs.acs.org
J Kerdouci, B Picquet-Varrault… - The Journal of …, 2012 - ACS Publications
… For the parent alkenes, no data is available for trans-2-heptene and trans-2-octene. Only rate constants for smaller trans-2-alkenes (trans-2-butene, trans-2-pentene, and trans-2-hexene…
Number of citations: 25 pubs.acs.org
K Suzuki, PD Oldenburg… - Angewandte Chemie …, 2008 - Wiley Online Library
… The highest ee values were obtained for electron-rich, trans-disubstituted olefins, such as trans-2-heptene and trans-4-octene (97 and 96 % ee, respectively). These values diminished …
Number of citations: 224 onlinelibrary.wiley.com
E Royals - The Journal of Organic Chemistry, 1958 - ACS Publications
Sir: We wish to report that published1 23generalizations regarding the direction of elimination on pyrolysis of esters are in grave error. We now find that pyrol-ysis of secondary acetates …
Number of citations: 20 pubs.acs.org
W Woycicki - The Journal of Chemical Thermodynamics, 1975 - Elsevier
… -2-hexene + trans-2-hexene, cis-2-heptene + trans-2-heptene, trans-2-hexene + trans-3-hexene, and trans-2-heptene + trans-3-heptene. The influence of the position of the unsaturated-…
Number of citations: 36 www.sciencedirect.com
N Nishino, J Arey, R Atkinson - The Journal of Physical Chemistry …, 2009 - ACS Publications
… Our rate constant for 2-methyl-1-pentene is 10% lower than that of Ohta, (17) while that for trans-2-heptene is in excellent agreement with the rate constants measured by O’Rji and …
Number of citations: 29 pubs.acs.org
E Eliel, Z Welvart, S Wilen - The Journal of Organic Chemistry, 1958 - ACS Publications
Sir: We wish to report that published1 23generalizations regarding the direction of elimination on pyrolysis of esters are in grave error. We now find that pyrol-ysis of secondary acetates …
Number of citations: 21 pubs.acs.org
WD Good - The Journal of Chemical Thermodynamics, 1976 - Elsevier
The enthalpies of combustion of five isomeric heptenes were measured by precision oxygen-bomb combustion calorimetry. The following values are reported for the standard enthalpy …
Number of citations: 4 www.sciencedirect.com

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